molecular formula C11H12N4O3S B1682505 Sulfameter CAS No. 651-06-9

Sulfameter

カタログ番号 B1682505
CAS番号: 651-06-9
分子量: 280.31 g/mol
InChIキー: GPTONYMQFTZPKC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Sulfameter, also known as Sulfametoxydiazine or 5-Methoxysulfadiazine, is a long-acting sulfonamide antibiotic . It is used for the research of urinary tract infections and leprosy . It has the molecular formula C11H12N4O3S and a molecular weight of 280.3 .


Molecular Structure Analysis

The molecular structure of Sulfameter consists of a benzene ring sulfonamide and a methoxy pyrimidine . The exact structure can be represented as follows: O=S(C1=CC=C(N)C=C1)(NC2=NC=C(OC)C=N2)=O.


Physical And Chemical Properties Analysis

Sulfameter is a solid substance with a white to off-white color . It has a molecular weight of 280.3 and a chemical formula of C11H12N4O3S .

科学的研究の応用

Summary of the Application

Sulfameter, also known as sulfamethazine, is often used in the development of biosensors for the detection of residues in animal-derived foods . The presence of sulfameter residues in meat and other animal-derived foods can cause allergic or toxic reactions in humans and can interfere with intestinal flora by encouraging growth of resistant bacteria .

Methods of Application or Experimental Procedures

A fluorescent aptamer/graphene oxide (GO)–based biosensor was developed to detect sulfameter residues in animal-derived foods . The sulfameter-bound aptamers were identified and screened with an improved GO-SELEX technique using non-immobilizing ssDNA library . After seven rounds of selection, six sulfameter aptamers were sequenced and analyzed for secondary structure, and their affinity and specificity were assessed by binding assays .

Results or Outcomes

The truncated aptamer (SMZ1S: 5′-CGTTAGACG-3′) with a unique stem-loop structure showed the highest affinity (Kd = 24.6 nM) to sulfameter and was used to develop a GO-based fluorescent aptasensor . Under optimal conditions, the fluorescent aptasensor showed low detection limits (0.35 ng/mL) and a wide dynamic linear range (from 2 to 100 ng/mL) . The aptasensor was also validated against real samples spiked with sulfameter, which showed a fluorescence recovery from 93.9 to 108.8% and a coefficient of variation of < 12.7% .

Application in Food Analytical Methods

Summary of the Application

Sulfameter, also known as sulfamethazine, has been used in the development of biosensors for the detection of residues in animal-derived foods . Specifically, it has been used to detect Sulfaquinoxaline (SQX) residues .

Methods of Application or Experimental Procedures

A graphene oxide–based SELEX (GO-SELEX) technique was used to select single-stranded DNA aptamers that specifically bind to SQX . After 8 rounds of selection against SQX, two aptamer candidates were obtained . These candidate aptamers were subjected to binding assays to evaluate their binding affinities and specificities to SQX .

Results or Outcomes

Using the aptamer with the highest affinity as the recognition element, a GO-based fluorescent aptasensor was developed for SQX detection . The aptasensor demonstrated recoveries ranging from 96.6 to 106.7%, suggesting that it holds great potential as a promising tool for sensitive detection of SQX in food safety inspection .

Application in Analytical and Bioanalytical Chemistry

Summary of the Application

Sulfameter has been used in the development of a fluorescent aptamer/graphene oxide (GO)–based biosensor to detect sulfamethazine (SMZ) residues in animal-derived foods .

Methods of Application or Experimental Procedures

The SMZ-bound aptamers were identified and screened with an improved GO-SELEX technique using a non-immobilizing ssDNA library . After seven rounds of selection, six SMZ aptamers were sequenced and analyzed for secondary structure, and their affinity and specificity were assessed by binding assays .

Results or Outcomes

The truncated aptamer with a unique stem-loop structure showed the highest affinity to SMZ and was used to develop a GO-based fluorescent aptasensor . Under optimal conditions, the fluorescent aptasensor showed low detection limits and a wide dynamic linear range . The aptasensor was also validated against real samples spiked with SMZ, which showed a fluorescence recovery from 93.9 to 108.8% and a coefficient of variation of < 12.7% .

Application in Food Analytical Methods

Summary of the Application

Sulfameter, also known as sulfamethazine, has been used in the development of biosensors for the detection of residues in animal-derived foods . Specifically, it has been used to detect Sulfaquinoxaline (SQX) residues .

Methods of Application or Experimental Procedures

A graphene oxide–based SELEX (GO-SELEX) technique was used to select single-stranded DNA aptamers that specifically bind to SQX . After 8 rounds of selection against SQX, two aptamer candidates were obtained . These candidate aptamers were subjected to binding assays to evaluate their binding affinities and specificities to SQX .

Results or Outcomes

Using the aptamer with the highest affinity as the recognition element, a GO-based fluorescent aptasensor was developed for SQX detection . The aptasensor demonstrated recoveries ranging from 96.6 to 106.7%, suggesting that it holds great potential as a promising tool for sensitive detection of SQX in food safety inspection .

Application in Analytical and Bioanalytical Chemistry

Summary of the Application

Sulfameter has been used in the development of a fluorescent aptamer/graphene oxide (GO)–based biosensor to detect sulfamethazine (SMZ) residues in animal-derived foods .

Methods of Application or Experimental Procedures

The SMZ-bound aptamers were identified and screened with an improved GO-SELEX technique using a non-immobilizing ssDNA library . After seven rounds of selection, six SMZ aptamers were sequenced and analyzed for secondary structure, and their affinity and specificity were assessed by binding assays .

Results or Outcomes

The truncated aptamer with a unique stem-loop structure showed the highest affinity to SMZ and was used to develop a GO-based fluorescent aptasensor . Under optimal conditions, the fluorescent aptasensor showed low detection limits and a wide dynamic linear range . The aptasensor was also validated against real samples spiked with SMZ, which showed a fluorescence recovery from 93.9 to 108.8% and a coefficient of variation of < 12.7% .

Safety And Hazards

Sulfameter may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray. In case of contact with eyes, rinse cautiously with water for several minutes .

特性

IUPAC Name

4-amino-N-(5-methoxypyrimidin-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O3S/c1-18-9-6-13-11(14-7-9)15-19(16,17)10-4-2-8(12)3-5-10/h2-7H,12H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPTONYMQFTZPKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5023613
Record name Sulfameter
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5023613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42 [ug/mL] (The mean of the results at pH 7.4)
Record name SID855817
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Sulfameter

CAS RN

651-06-9
Record name Sulfamethoxydiazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=651-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Sulfameter [USAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfameter
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06821
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Record name sulfameter
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757874
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Record name Sulfameter
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sulfametoxydiazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.438
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Record name SULFAMETER
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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